4-Methyl-2-(propyldisulfanyl)pyrimidine
Description
Properties
Molecular Formula |
C8H12N2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-methyl-2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C8H12N2S2/c1-3-6-11-12-8-9-5-4-7(2)10-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
PZTNZDOFHRFDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=NC=CC(=N1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-2-(propyldisulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrimidine with propyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of key intermediates followed by functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
4-Methyl-2-(propyldisulfanyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The propyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at position 4 can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-2-(propyldisulfanyl)pyrimidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in the treatment of inflammatory diseases, infections, and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 4-Methyl-2-(propyldisulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
*Calculated based on molecular formula.
Key Observations:
- Disulfide vs. Thioether/Sulfonyl : The propyldisulfanyl group in the target compound is redox-active, enabling dimerization or glutathione interactions, unlike the stable thioether (-SCH₃) in 4-Methyl-2-(methylthio)pyrimidine or the electron-withdrawing sulfonyl (-SO₂CH₃) group in fluorophenyl derivatives .
- Hydrophobicity: Branched alkyl chains (e.g., 2-methylpropyl in ) enhance hydrophobicity, whereas methoxyethylsulfanyl groups () improve polarity.
Physicochemical Properties
Commercial and Research Relevance
- Availability : 4-Methyl-2-(methylthio)pyrimidine is commercially available (Sigma-Aldrich, Alfa Aesar) , whereas the propyldisulfanyl analog likely requires custom synthesis.
- Applications : Sulfur-containing pyrimidines are explored as kinase inhibitors (), antimicrobials (), and prodrugs. The target compound’s disulfide could be leveraged in drug delivery or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
